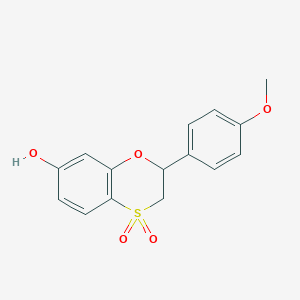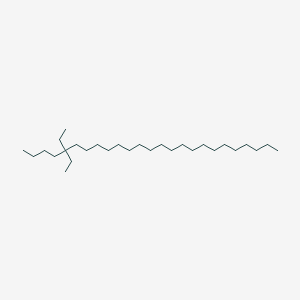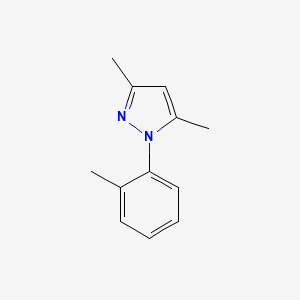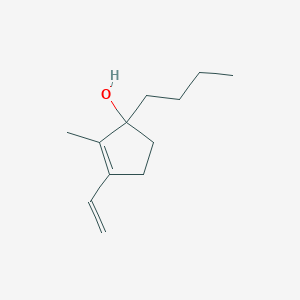![molecular formula C11H11N3O4 B12525112 2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its analgesic and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme sortase A in Staphylococcus aureus, thereby preventing biofilm formation . The compound’s hydrazinylidene group plays a crucial role in binding to the active site of the enzyme, disrupting its function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
- 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate
- Propanoic acid, 2-[2-(4-nitrophenyl)hydrazinylidene]-, ethyl ester
Uniqueness
2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal stands out due to its specific hydrazinylidene structure, which imparts unique reactivity and potential for diverse applications. Its ability to inhibit biofilm formation and its use in various chemical reactions make it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C11H11N3O4 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(E)-1-hydroxy-2-[(4-nitrophenyl)diazenyl]pent-1-en-3-one |
InChI |
InChI=1S/C11H11N3O4/c1-2-11(16)10(7-15)13-12-8-3-5-9(6-4-8)14(17)18/h3-7,15H,2H2,1H3/b10-7+,13-12? |
Clave InChI |
BVFCCTVMXQFGIS-GCQYFXBWSA-N |
SMILES isomérico |
CCC(=O)/C(=C\O)/N=NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCC(=O)C(=CO)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)


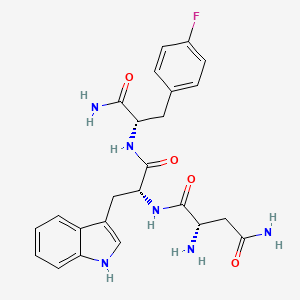
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
